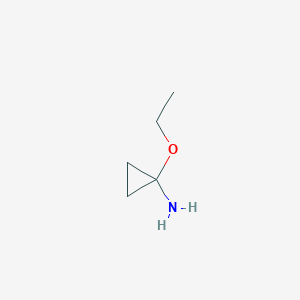
1,2-Dichloro-3,5-bis(trifluoromethyl)benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,2-Dichloro-3,5-bis(trifluoromethyl)benzene, commonly known as DBTTF, is a synthetic compound that has been used extensively in scientific research due to its unique properties. It is a colorless, crystalline solid with a molecular weight of 265.9 g/mol. It is a halogenated aromatic compound that is soluble in organic solvents such as ether and benzene. DBTTF is an important building block used in organic synthesis, as it can be used to synthesize a variety of compounds. It is also used in the production of drugs, pesticides, and other chemicals.
Mecanismo De Acción
DBTTF is a halogenated aromatic compound, which means that its reactivity is determined by the presence of the halogen atoms. The halogen atoms can act as electron-withdrawing groups, which can increase the reactivity of the molecule by increasing the electron density of the reactive sites. Additionally, the halogen atoms can act as electron-donating groups, which can decrease the reactivity of the molecule by decreasing the electron density of the reactive sites. The reactivity of DBTTF can be further modified by changing the position of the halogen atoms in the molecule.
Biochemical and Physiological Effects
DBTTF has been studied for its potential biochemical and physiological effects. It has been shown to be a weak inhibitor of the enzyme acetylcholinesterase, which is involved in the regulation of neurotransmitter levels in the brain. Additionally, DBTTF has been shown to exhibit antifungal activity, as well as cytotoxicity against certain cancer cells. However, further research is needed to determine the exact biochemical and physiological effects of DBTTF.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
DBTTF has several advantages and limitations for lab experiments. One advantage is that it is a relatively stable compound, which makes it easy to handle and store. Additionally, it is soluble in many organic solvents, which makes it easy to use in a variety of reactions. However, it can be difficult to synthesize in high yields, and it can be toxic if not handled properly.
Direcciones Futuras
The potential applications of DBTTF are vast, and there are many future directions for research. One possible direction is to further study the biochemical and physiological effects of DBTTF, in order to better understand its mechanism of action. Additionally, further research could be done to develop more efficient and economical methods for synthesizing DBTTF. Finally, research could be done to explore the potential applications of DBTTF in the production of drugs, pesticides, and other chemicals.
Métodos De Síntesis
DBTTF can be synthesized by a variety of methods, including the Friedel-Crafts reaction, the Sandmeyer reaction, and the Ullmann reaction. The Friedel-Crafts reaction involves the reaction of a halogenated aromatic compound with an alkyl halide in the presence of an acid catalyst. The Sandmeyer reaction involves the reaction of a halogenated aromatic compound with a nitrile in the presence of an acid catalyst. The Ullmann reaction involves the reaction of an aryl halide with an organometallic reagent in the presence of a base catalyst. All of these methods can be used to synthesize DBTTF.
Aplicaciones Científicas De Investigación
DBTTF has been used in a variety of scientific research applications. It has been used as a model compound for studying the structure and reactivity of halogenated aromatic compounds. It has also been used as a building block for the synthesis of other compounds, such as pharmaceuticals and pesticides. Additionally, DBTTF has been used in the study of the mechanisms of organic reactions, as well as in the study of the biological activity of organic compounds.
Propiedades
IUPAC Name |
1,2-dichloro-3,5-bis(trifluoromethyl)benzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H2Cl2F6/c9-5-2-3(7(11,12)13)1-4(6(5)10)8(14,15)16/h1-2H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WOJYEKJTYRKRLR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1C(F)(F)F)Cl)Cl)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H2Cl2F6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.99 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,2-Dichloro-3,5-bis(trifluoromethyl)benzene | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![tert-Butyl 4-[4-(chloromethyl)thiazol-2-yl]piperidine-1-carboxylate](/img/structure/B6327670.png)











